molecular formula C19H16ClN3O4 B11626193 Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Cat. No.: B11626193
M. Wt: 385.8 g/mol
InChI Key: YEGHZYBSVOVCKP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-8-methylquinoline-3-carboxylic acid with 3-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 6-chloro-8-methyl-4-[(3-aminophenyl)amino]quinoline-3-carboxylate.

    Substitution: Various substituted quinoline derivatives.

    Hydrolysis: 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-8-methylquinoline-3-carboxylate: Lacks the nitrophenylamino group.

    6-chloro-8-methyl-4-[(3-aminophenyl)amino]quinoline-3-carboxylate: Reduced form of the compound.

    Quinoline-3-carboxylate derivatives: Various substitutions on the quinoline ring.

Uniqueness

Ethyl 6-chloro-8-methyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is unique due to the presence of both the nitrophenylamino group and the ester functionality, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 6-chloro-8-methyl-4-(3-nitroanilino)quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClN3O4/c1-3-27-19(24)16-10-21-17-11(2)7-12(20)8-15(17)18(16)22-13-5-4-6-14(9-13)23(25)26/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

YEGHZYBSVOVCKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC(=CC=C3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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